Product packaging for 1-Benzhydryl-3-methylazetidine(Cat. No.:CAS No. 336182-51-5)

1-Benzhydryl-3-methylazetidine

Cat. No.: B3126673
CAS No.: 336182-51-5
M. Wt: 237.34 g/mol
InChI Key: NBCXZRVQEDJOBK-UHFFFAOYSA-N
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Description

Contextual Significance of Azetidine (B1206935) Scaffolds in Organic Chemistry

Azetidines are four-membered saturated nitrogen-containing heterocycles that have become increasingly important in organic synthesis and medicinal chemistry. rsc.orgrsc.org Their significance stems from a combination of inherent ring strain and comparative stability, which allows for unique reactivity under specific conditions. rsc.org This ring strain, while considerable, is less than that of the three-membered aziridines, making azetidines easier to handle while still being reactive enough for various chemical transformations. rsc.org

The versatility of the azetidine scaffold is evident in its presence in numerous natural products and synthetic compounds with diverse biological activities. medwinpublishers.com For instance, L-azetidine-2-carboxylic acid, a naturally occurring azetidine derivative, has been isolated from sources like Convallaria majalis. medwinpublishers.com The azetidine ring is a privileged motif in drug discovery, appearing in approved drugs such as the antihypertensive agent azelnidipine (B1666253) and the kinase inhibitor cobimetinib. rsc.orgchemrxiv.org

The synthesis of functionalized azetidines is a dynamic area of research, with methodologies including intramolecular cyclizations, cycloaddition reactions, and strain-release homologations. rsc.org Recent advancements have focused on developing modular and efficient synthetic routes to access a wide array of substituted azetidines, further expanding their utility in creating libraries of compounds for screening and development. chemrxiv.orgresearchgate.net

The 1-Benzhydryl Azetidine Moiety as a Core Structure in Advanced Synthetic Targets

The incorporation of a benzhydryl (diphenylmethyl) group at the 1-position of the azetidine ring is a strategic choice in the design of synthetic intermediates. The bulky nature of the benzhydryl group can influence the stereochemical outcome of reactions at other positions on the azetidine ring, providing a degree of steric control. Furthermore, the benzhydryl group can serve as a protecting group for the nitrogen atom, which can be removed under specific conditions, such as hydrogenolysis, to reveal the secondary amine for further functionalization. google.com

The 1-benzhydryl azetidine moiety is a key component in the synthesis of various biologically active molecules. For example, it is a precursor in the preparation of compounds investigated for their potential as dopamine (B1211576) antagonists and central nervous system stimulants. researchgate.net The synthesis of 1-benzhydrylazetidin-3-ol (B14779) is a critical step in the production of several pharmaceutically important compounds. researchgate.net

Research has demonstrated various synthetic routes to access 1-benzhydryl substituted azetidines. One common method involves the reaction of benzhydryl chloride or benzhydrylamine with appropriate precursors to form the azetidine ring. google.com The functionalization of the 1-benzhydryl azetidine core, for instance at the 3-position, allows for the introduction of a wide range of substituents, leading to the creation of diverse molecular architectures with potential applications in medicinal chemistry and materials science. rsc.orgnih.gov

Interactive Data Table: Properties of 1-Benzhydryl-3-methylazetidine and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Features
This compound-C17H19N237.34Parent compound with methyl group at C3.
(1-Benzhydryl-3-methylazetidin-3-yl)methanamine133891-59-5C18H22N2274.38Contains a primary amine at the C3 methyl position.
1-Benzhydryl-3-methylazetidin-3-amine133891-52-8C17H20N2252.36Features a primary amine directly on the C3 position. hsppharma.com
1-Benzhydryl-3-chloro-3-methylazetidine1613721-74-6C17H18ClN271.79A chloro-substituted derivative at C3. sigmaaldrich.com
(1-Benzhydryl-3-methylazetidin-3-yl) acetate (B1210297)-C19H21NO2295.38An acetate ester at the C3 position. nih.gov
1-Benzhydryl-3-methanesulfonyloxy-3-methylazetidine133891-87-9C18H21NO3S331.43A mesylate derivative, often used as a leaving group. alfa-chemistry.com
1-Benzhydryl-3-methylazetidin-3-ol hydrochloride133891-86-8C17H20ClNO289.80The hydrochloride salt of the C3-hydroxy derivative. bldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19N B3126673 1-Benzhydryl-3-methylazetidine CAS No. 336182-51-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzhydryl-3-methylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N/c1-14-12-18(13-14)17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCXZRVQEDJOBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801288944
Record name 1-(Diphenylmethyl)-3-methylazetidine
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URL https://comptox.epa.gov/dashboard/DTXSID801288944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

336182-51-5
Record name 1-(Diphenylmethyl)-3-methylazetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=336182-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Diphenylmethyl)-3-methylazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801288944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 Benzhydryl 3 Methylazetidine and Analogues

General Strategies for Azetidine (B1206935) Ring Formation

The construction of the azetidine ring can be accomplished through various synthetic routes, which can be broadly categorized into intramolecular cyclization reactions, cycloaddition approaches, and ring expansion/contraction methods. magtech.com.cnresearchgate.net

Intramolecular cyclization is a cornerstone of azetidine synthesis, often involving the formation of a carbon-nitrogen bond to close the four-membered ring.

SN2 Reactions: A prevalent method involves the intramolecular SN2 reaction of a γ-amino halide or a related compound with a good leaving group. nih.govacs.org The nitrogen atom acts as a nucleophile, displacing a leaving group at the γ-position. The efficiency of this cyclization is influenced by the nature of the substituents on both the nitrogen and the carbon backbone. nih.gov For instance, the cyclization of 1-alkylamino-3-chloro-2-propanols can be spontaneous and high-yielding, particularly with bulky N-alkyl groups that promote the necessary conformation for ring closure. researchgate.net

Aminolysis of Epoxides: The intramolecular aminolysis of epoxides provides a powerful route to 3-hydroxyazetidines. nih.gov This reaction involves the nucleophilic attack of an amine on one of the epoxide carbons. The regioselectivity of the epoxide opening is a critical factor. For example, La(OTf)₃ has been shown to be an effective catalyst for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines, leading to the formation of azetidines in high yields. nih.govfrontiersin.org This method is notable for its tolerance of various functional groups. nih.gov

Palladium-Catalyzed C-H Amination: More recent advancements include palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination, which allows for the synthesis of functionalized azetidines from readily available starting materials. rsc.org This method offers excellent functional group tolerance. rsc.org

Electrocatalytic Hydroamination: An electrocatalytic approach using cobalt catalysis has been developed for the intramolecular hydroamination of allylic sulfonamides to produce azetidines. acs.org This method enables the regioselective formation of key carbocationic intermediates that undergo C-N bond formation. acs.org

Cycloaddition reactions offer a convergent and often stereocontrolled pathway to the azetidine core.

[2+2] Cycloadditions: The [2+2] cycloaddition of an imine and an alkene, known as the aza Paternò–Büchi reaction, is a direct method for synthesizing azetidines. rsc.orgchemrxiv.org This reaction can be promoted photochemically, often using a photosensitizer. chemrxiv.orgnih.gov The development of visible-light-mediated [2+2] cycloadditions has provided a milder and more general protocol. chemrxiv.org For example, an iridium photocatalyst can facilitate the reaction between oximes and olefins with high functional group tolerance. chemrxiv.org The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is another versatile method for constructing the related β-lactam ring, which can then be reduced to the corresponding azetidine. acs.orgresearchgate.net

[3+1] Cycloadditions: While less common, [3+1] cycloaddition strategies have also been employed. For instance, the reaction of azirines with carbenes, often catalyzed by a metal, can lead to the formation of 1-azetines through a net [3+1] cycloaddition. nih.gov

Manipulation of ring size provides another avenue to azetidines.

Ring Expansion of Aziridines: The one-carbon ring expansion of aziridines is an attractive strategy for the enantioselective synthesis of azetidines. nih.govchemrxiv.org This can be achieved through a biocatalytic approach using engineered "carbene transferase" enzymes that promote a acs.orgacs.org-Stevens rearrangement. nih.govchemrxiv.org Another method involves the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide to yield 1-arenesulfonylazetidines. organic-chemistry.org

Ring Contraction of Pyrrolidines: Ring contraction methods, though less common for azetidine synthesis, can be conceptually applied. For example, the palladium-catalyzed ring contraction of certain five-membered heterocycles has been shown to produce azetidine derivatives. acs.org

Reduction of β-Lactams: The reduction of readily available azetidin-2-ones (β-lactams) is a widely used and efficient method for preparing N-substituted azetidines. acs.org Reagents such as diborane, lithium aluminum hydride (LiAlH₄), and alanes are effective for this transformation, and the stereochemistry of the ring substituents is typically retained. acs.org

Targeted Synthesis of 1-Benzhydryl-3-methylazetidine and its Functionalized Derivatives

The synthesis of the specific compound this compound and its derivatives often relies on a multi-step approach, starting with the construction of a key intermediate.

1-Benzhydrylazetidin-3-ol (B14779) is a crucial precursor in the synthesis of many functionalized azetidines, including this compound. An efficient, one-pot, multi-kilogram scale synthesis of this intermediate has been developed. acs.orgfigshare.com The process involves the reaction of benzhydrylamine with epichlorohydrin (B41342). acs.org This reaction proceeds through the formation of intermediates such as 3-chloro-1-diphenylmethylamino-2-hydroxypropane and N-((oxiran-2-yl)methyl)diphenylmethanamine. acs.org The optimized process is high-yielding (around 80%) and produces the final product with high purity without the need for chromatography. researchgate.netacs.orgacs.orgfigshare.com

Table 1: Optimized Synthesis of 1-Benzhydrylazetidin-3-ol

Reactants Reagents/Conditions Product Yield Purity Reference

Once 1-benzhydrylazetidin-3-ol is obtained, the 3-methyl group or other substituents can be introduced through various transformations.

One common strategy involves the conversion of the hydroxyl group at the 3-position into a good leaving group, such as a mesylate. researchgate.net For example, reacting 1-benzhydrylazetidin-3-ol with methanesulfonyl chloride in the presence of a base like triethylamine (B128534) yields 1-benzhydryl-3-methanesulfonyloxyazetidine. researchgate.net This mesylate can then undergo nucleophilic substitution.

To introduce a methyl group, an iron-catalyzed cross-coupling reaction of 1-benzhydryl-3-iodoazetidine (B139217) with methylmagnesium bromide has been reported, affording this compound in good yield. rsc.org

Alternatively, to synthesize (1-benzhydryl-3-methylazetidin-3-yl)methanamine, a multi-step sequence can be employed starting from 1-benzhydrylazetidine-3-carboxylic acid. This involves methylation with iodomethane, followed by reduction of the resulting ester to the hydroxymethyl group, oxidation to the aldehyde, and finally, reductive amination to furnish the desired product.

The benzhydryl protecting group plays a key role in these syntheses, not only by protecting the nitrogen atom but also by influencing the reactivity and stability of the azetidine ring during subsequent transformations. beilstein-journals.org

Table 2: Methods for Functionalization of the Azetidine Ring

Starting Material Reagents/Conditions Product Yield Reference
1-Benzhydryl-3-iodoazetidine Methylmagnesium bromide, Fe(acac)₃, TMEDA This compound 64% rsc.org
1-Benzhydrylazetidine-3-carboxylic acid 1. Iodomethane, K₂CO₃; 2. LiAlH₄; 3. Oxidation; 4. Reductive amination (1-Benzhydryl-3-methylazetidin-3-yl)methanamine 62% (3 steps)

Protecting Group Strategies Involving the Benzhydryl Moiety

The benzhydryl (Bzh) group serves as a crucial N-protecting group in the synthesis of azetidine derivatives. Its bulky nature can influence reaction pathways and stereochemical outcomes. The selection of a protecting group is critical, as it can control the conformation of substrates and intermediates. researchgate.net

One innovative strategy employs the benzhydryl group to direct a photochemical Norrish-Yang cyclization. researchgate.netbeilstein-journals.orgnih.gov In the synthesis of azetidinols from α-aminoacetophenones, the sterically demanding benzhydryl group was found to be essential for the desired cyclization to occur, whereas smaller groups like methyl and benzyl (B1604629) led to fragmentation. beilstein-journals.orgnih.gov This photochemical method provides a sustainable route to highly strained azetidinols, which are valuable intermediates. beilstein-journals.orgnih.gov The benzhydryl group not only facilitates the key cyclization but also enables subsequent ring-opening reactions, highlighting its dual role in a 'build and release' approach. researchgate.netbeilstein-journals.orgnih.gov

In the context of β-lactam (azetidin-2-one) synthesis, the benzhydryl group is a stable N-protecting group. researchgate.netlookchem.com However, its use can sometimes lead to a loss of regioselectivity in certain base-promoted cyclizations compared to other protecting groups like p-methoxyphenyl (PMP). acs.org

The removal of the benzhydryl group is a critical step. While stable to various conditions, it can be cleaved effectively under specific protocols. nih.gov For N-benzhydryl azetidin-2-ones, a mild and efficient deprotection method involves treatment with N-bromosuccinimide (NBS) and a catalytic amount of bromine under light irradiation, followed by hydrolysis of the resulting N-benzhydrol intermediate. researchgate.netlookchem.com Another method involves ozonolysis, which selectively oxidizes the benzhydryl group even in the presence of other sensitive functionalities like aryl groups. researchgate.net

Protecting Group StrategySubstrateKey Reagents & ConditionsOutcomeReference
Photochemical Cyclization α-Aminoacetophenone with N-benzhydryl groupLight irradiation (Norrish-Yang)Formation of N-benzhydryl azetidinol beilstein-journals.orgnih.gov
Deprotection (Oxidative) N-Benzhydryl azetidin-2-one (B1220530)1. NBS, Br₂ (cat.), light, CH₂Cl₂-H₂O2. p-TsOH, aq. acetoneN-H azetidin-2-one researchgate.netlookchem.com
Deprotection (Ozonolysis) N-Benzhydryl aziridine-2-carboxylateOzoneN-H aziridine-2-carboxylate researchgate.net

Stereoselective Synthesis of Azetidine Derivatives

Achieving stereocontrol in the synthesis of substituted azetidines is a significant challenge, and numerous strategies have been developed to access enantiomerically pure compounds. acs.org The reduction of β-lactams is a common method where the stereochemistry of the ring substituents is generally retained. acs.org

Recent advances have focused on more direct and versatile stereoselective methods:

From Aziridines : The ring expansion of activated aziridines offers a stereospecific route to azetidines. For instance, the reaction of cis-aziridines with dimethylsulfoxonium methylide yields trans-azetidines, and vice versa. acs.org

Hydrozirconation : A stereoselective synthesis of cis-2,3-disubstituted azetidines has been developed using a diastereoselective hydrozirconation of homoallylic amines, followed by base-promoted intramolecular cyclization. rsc.org

From Natural Products : D-glucose has been used as a chiral starting material to synthesize azetidine iminosugars and (2S,3R)-3-hydroxy-N-methylated azetidine-2-carboxylic acid via an intramolecular Mitsunobu reaction as a key step. rsc.org

Organocatalysis : The [2+2] annulation of aldehydes and aldimines, promoted by chiral pyrrolidine-based catalysts, can produce diastereomerically enriched azetidin-2-ols. rsc.org

Copper-Catalyzed Boryl Allylation : A highly enantioselective difunctionalization of azetines has been achieved through copper-catalyzed boryl allylation, providing convenient access to chiral 2,3-disubstituted azetidines with two new stereogenic centers. acs.org

Stereoselective MethodStarting MaterialKey FeaturesProduct StereochemistryReference
Aziridine Ring Expansion Substituted AziridinesStereospecific SN2-type ring opening and closureInversion of relative stereochemistry (cis to trans) acs.org
Diastereoselective Hydrozirconation Homoallylic AminesSchwartz reagent, base-promoted cyclizationcis-2,3-disubstituted azetidines rsc.org
Intramolecular Mitsunobu Reaction D-Glucose derivativeCyclization of an azido (B1232118) alcohol intermediate(2R,3R)-2-(hydroxymethyl)azetidin-3-ol rsc.org
Asymmetric Boryl Allylation AzetinesCu/bisphosphine catalyst, B₂pin₂Chiral 2-allyl-3-borylazetidines acs.org

Innovative Synthetic Approaches and Process Optimization

The development of efficient, scalable, and innovative synthetic routes to azetidines is crucial for their application in pharmaceuticals and materials science.

A significant achievement in process optimization is the development of an improved, one-pot, multikilogram-scale synthesis of 1-benzhydrylazetidin-3-ol. figshare.comfigshare.comresearchgate.netacs.org This process starts from the reaction of epichlorohydrin with benzhydrylamine and provides the product in high yield (80%) and purity (99.3%) without the need for column chromatography, making it economically viable for large-scale production. figshare.comfigshare.comacs.org Another streamlined, two-step process for preparing 3-amino-1-benzhydrylazetidine from the same precursor has been developed for multi-kilogram scale, utilizing aqueous ammonium (B1175870) hydroxide (B78521) in a pressure reactor to achieve high yields of 72-84%. researchgate.net

Innovative synthetic strategies often focus on constructing the strained four-membered ring through novel bond formations or rearrangements:

Ring Expansion of Aziridines : Beyond simple nucleophilic opening, thermal isomerization of 2-bromomethyl-2-methylaziridines can lead to 3-bromo-3-methylazetidines. rsc.org A Rh-catalyzed one-carbon ring expansion of aziridines using vinyl-N-triftosylhydrazones has also been developed to synthesize 2-alkenyl azetidines. dicp.ac.cn

[2+2] Photocycloadditions : The aza-Paterno-Büchi reaction, an intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes, has been reported as a method to generate densely functionalized azetidines under visible light. rsc.org

Strain-Release Reactions : Highly strained 1-azabicyclo[1.1.0]butanes can undergo strain-release homologation. rsc.org This involves trapping a lithiated azabicyclobutane with a boronic ester, followed by a 1,2-migration to form the azetidine ring. organic-chemistry.org

Metal-Catalyzed Couplings : A Ti(IV)-mediated Kulinkovich-type coupling of oxime ethers with Grignard reagents provides a route to spirocyclic NH-azetidines. rsc.org Additionally, copper-catalyzed cascade reactions of O-propargylic oximes can yield various azetidine nitrones. acs.org

Innovative ApproachKey TransformationReagents/ConditionsOutcomeReference
Process Optimization One-pot synthesisEpichlorohydrin, benzhydrylamineHigh-yield (80%), kg-scale synthesis of 1-benzhydrylazetidin-3-ol figshare.comacs.org
Process Optimization Aminolysis1-Benzhydrylazetidin-3-yl methanesulfonate, aq. NH₄OH, 70°CHigh-yield (72-84%), kg-scale synthesis of 3-amino-1-benzhydrylazetidine researchgate.net
Ring Expansion Thermal Isomerization2-Bromomethyl-2-methylaziridine, heat3-Bromo-3-methylazetidine rsc.org
Ring Expansion Rh-catalyzed one-carbon expansionAziridine, vinyl-N-triftosylhydrazone, Rh₂(OAc)₄2-Alkenyl azetidine dicp.ac.cn
Strain-Release Homologation Boron-homologation of azabicyclobutane1-Azabicyclo[1.1.0]butane, boronic ester, N-protonation3,3-Bisfunctionalized azetidines organic-chemistry.orgchemrxiv.org
Photocycloaddition Aza-Paterno-Büchi reaction2-Isoxazoline-3-carboxylate, alkene, visible lightDensely functionalized azetidines rsc.org

Structure Activity Relationships Sar and Molecular Design Principles in Azetidine Chemistry

Theoretical Frameworks of Structure-Activity Relationships (SAR)

Structure-Activity Relationships (SAR) form the cornerstone of medicinal chemistry, providing a framework for optimizing lead compounds into effective drugs. slideshare.net The fundamental concept is that the biological activity of a chemical compound is directly related to its molecular structure. ajrconline.org By systematically modifying a molecule's structure and observing the corresponding changes in its biological effects, researchers can identify key structural features, known as pharmacophores, that are essential for activity. bohrium.comslideshare.net

SAR can be explored through both qualitative and quantitative methods. Qualitative SAR involves analyzing which functional groups are crucial for a molecule's interaction with a biological target. slideshare.net Quantitative Structure-Activity Relationship (QSAR) models take this a step further by establishing a mathematical correlation between the biological activity and the physicochemical properties of a series of compounds. ijnrd.orgwikipedia.org

QSAR models are mathematical equations that relate chemical structure to a specific activity. wikipedia.org The goal is to identify which molecular properties, or "descriptors," are responsible for the observed variations in the biological activities of the compounds. ajrconline.org These descriptors can include parameters related to hydrophobicity (like logP), electronic properties (such as Hammett constants), and steric effects (like molar refractivity). ijnrd.org

Common QSAR methodologies include:

Hansch Analysis: This classic method generates a linear model correlating biological activity with physicochemical parameters like lipophilicity, electronics, and sterics. ajrconline.orgijnrd.org

Recent studies on azetidine (B1206935) derivatives have successfully employed QSAR to design and predict the activity of new compounds. For instance, QSAR models have been developed for azetidine-2-carbonitriles to predict their antimalarial activity, with models showing a high degree of statistical significance and predictive power. nih.gov Similarly, QSAR studies on azetidino-2-one derivatives have helped identify molecular properties that enhance antimicrobial activity. isca.in

Table 1: Key Physicochemical Descriptors in QSAR Analysis

Descriptor Category Example Parameter Description
Lipophilic Partition coefficient (log P) Measures the hydrophobicity of a molecule, influencing its ability to cross cell membranes. ijnrd.orgwikipedia.org
Electronic Hammett constant (σ) Quantifies the electron-donating or electron-withdrawing effect of a substituent on a benzene (B151609) ring. ijnrd.org
Steric Molar Refractivity (MR) Relates to the volume occupied by an atom or group of atoms. ijnrd.org

| Topological | Connectivity Indices | Numerical values that describe the branching and connectivity of atoms within a molecule. isca.in |

Modern drug discovery heavily relies on computational tools to predict SAR, accelerating the process of identifying promising drug candidates. ajrconline.org These methods can range from ligand-based approaches, used when the structure of the biological target is unknown, to structure-based drug design when the target's 3D structure is available. ajrconline.org

Key computational approaches include:

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) go beyond 2D descriptors to consider the 3D steric and electrostatic fields of molecules. rsc.org The molecules in a dataset are aligned, and their interaction energies with a probe atom are calculated on a 3D grid, providing a more detailed picture of the structural requirements for activity. rsc.org

Molecular Docking: This technique predicts the preferred orientation of a molecule (the ligand) when bound to a biological target, such as a protein or enzyme. nih.gov By simulating the binding process, docking can estimate the strength of the interaction (binding affinity) and help rationalize observed SAR. nih.gov

Pharmacophore Mapping: This method identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. wikipedia.org

For azetidine derivatives, computational tools are increasingly used. A computational study was employed to assess the therapeutic potential of azetidine derivatives against SARS-CoV-2 by docking them into key viral proteins. mdpi.com Furthermore, QSAR models for azetidine-based compounds are often built using descriptors generated from computationally optimized 3D structures. nih.govisca.in

Conformational Analysis and its Influence on Reactivity and Molecular Recognition

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation around single bonds. libretexts.orgscribd.com The four-membered azetidine ring is a strained heterocyclic system, and its conformation plays a critical role in its chemical reactivity and how it is recognized by biological targets.

The azetidine ring is not planar and exists in puckered conformations to relieve some of its inherent ring strain. This puckering influences the orientation of substituents on the ring, which in turn affects their interaction with binding sites on enzymes or receptors. For instance, the relative orientation of substituents at the 1- and 3-positions of the azetidine ring is dictated by the ring's pucker, which can be crucial for biological activity.

Influence of the Benzhydryl Group on Molecular Interactions and Scaffold Properties

The benzhydryl group, consisting of two phenyl rings attached to a single carbon atom, is a large, bulky, and lipophilic (fat-soluble) substituent. wikipedia.org Its incorporation into a molecular scaffold like azetidine has profound effects on the compound's properties.

Key influences of the benzhydryl group include:

Steric Bulk: The significant size of the benzhydryl group can sterically direct how the molecule binds to a receptor, potentially enhancing selectivity by preventing binding to other, more sterically hindered sites.

Pi-Stacking and Cation-Pi Interactions: The aromatic phenyl rings are capable of engaging in non-covalent interactions that are crucial for molecular recognition. These include:

π-π Stacking: Face-to-face or edge-to-face stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket. cambridgemedchemconsulting.com

Cation-π Interactions: An electrostatic interaction between the electron-rich face of a phenyl ring and a nearby cation, such as a positively charged nitrogen on a lysine (B10760008) or arginine residue. cambridgemedchemconsulting.com These interactions can be very strong and contribute significantly to binding affinity. cambridgemedchemconsulting.com

In many pharmacologically active compounds, the benzhydryl group serves as a key "surface recognition" feature that anchors the molecule to its biological target. drugbank.commdpi.com For example, in a series of HDAC inhibitors, the 1-benzhydryl piperazine (B1678402) group was used as the primary cap group to interact with the surface of the enzyme. mdpi.comresearchgate.net

Stereochemical Effects on Azetidine Derivatives' Chemical Behavior

Stereochemistry, the 3D arrangement of atoms and molecules, is a critical factor in the biological activity of chiral compounds. Since biological systems like enzymes and receptors are themselves chiral, they often interact differently with different stereoisomers (enantiomers or diastereomers) of a drug molecule.

For azetidine derivatives, stereocenters can exist at various positions on the ring. In the case of 1-Benzhydryl-3-methylazetidine, the carbon at the 3-position (C3) is a stereocenter (unless a second identical substituent is present at C3). The orientation of the methyl group at this position—either pointing "up" or "down" relative to the ring—can dramatically influence the molecule's shape and its ability to fit into a specific binding site.

Research on various azetidine derivatives has consistently shown that stereochemistry dictates biological activity.

In a study on azetidine-2,3-dicarboxylic acids as NMDA receptor agonists, the four different stereoisomers exhibited vastly different affinities and potencies. scispace.com The L-trans isomer showed the highest affinity, while the L-cis and D-trans isomers were low-affinity ligands. scispace.com

Analysis of stereochemistry-based SAR in a series of bicyclic azetidines with antimalarial activity revealed that only two of the eight possible stereoisomers were active, highlighting the strict stereochemical requirements for activity. acs.org

The synthesis of rigid, 2,4-cis-disubstituted azetidines has been explored for use in asymmetric catalysis, where the specific stereochemistry of the azetidine ligand determines the stereochemical outcome of the chemical reaction. nih.gov

This demonstrates that even a subtle change in the 3D arrangement of a substituent on the azetidine ring can be the difference between a potent therapeutic agent and an inactive compound.

Rational Design Strategies for Azetidine Scaffolds with Modified Properties

Rational drug design aims to develop new molecules with improved properties based on a thorough understanding of their biological target and SAR. acs.org For azetidine scaffolds, several strategies are employed to fine-tune their pharmacological profiles.

Scaffold Rigidification: One common strategy is to constrain the flexibility of a known pharmacophore into a more rigid structure, such as a ring. This can lock the molecule into its "active" conformation, improving potency and selectivity. The design of some azetidine derivatives has been based on rigidifying the flexible 3-aryl-3-oxypropylamine scaffold, a common motif in reuptake inhibitors. acs.org

Bioisosteric Replacement: This involves substituting a functional group in a molecule with another group that has similar physical or chemical properties (a bioisostere), with the goal of improving the molecule's pharmacokinetic or pharmacodynamic properties. For example, replacing a carboxylate group with a sulfonate or phosphonate (B1237965) group. nih.gov

Structure-Based Design: When the 3D structure of the target protein is known, chemists can design molecules that fit precisely into the binding site and make optimal interactions. Molecular modeling and docking calculations are used to guide the design of new analogues with enhanced binding energy. nih.govresearchgate.net

Iterative Medicinal Chemistry: This classic approach involves the systematic synthesis and testing of analogues. nih.gov For example, an extensive SAR study on azetidine-based STAT3 inhibitors involved varying the linker and optimizing three different functional groups simultaneously to improve potency and physicochemical properties. nih.gov This led to the discovery of analogues with sub-micromolar potency. nih.gov

These design strategies have led to the development of azetidine derivatives for a wide range of therapeutic targets, demonstrating the versatility of the azetidine ring as a scaffold in modern medicinal chemistry. nih.govacademictree.orgacgpubs.org

Impact of Substitution Patterns (e.g., at C-3, C-2) on Molecular Function

The functionalization of the azetidine ring at the C-2 and C-3 positions plays a pivotal role in modulating the pharmacological properties of its derivatives.

C-3 Substitution:

The C-3 position of the azetidine ring is a common site for substitution, and modifications at this position can significantly influence a compound's activity and selectivity. acs.org Research into novel 3-substituted azetidine derivatives based on a 3-aryl-3-oxypropylamine scaffold has identified them as potential triple reuptake inhibitors (TRIs). acs.orgnih.gov In one such study, a series of 86 analogues were synthesized and evaluated, leading to the identification of promising compounds for further development. acs.org

For instance, the introduction of a hydroxyl group at the C-3 position can improve properties like the Lipophilic Efficiency (LipE), although it may sometimes lead to a slight decrease in potency. nih.gov The synthetic versatility of C-3 substitution allows for the introduction of a wide range of functional groups. rsc.org For example, 3-bromo-substituted azetidines can react with various nucleophiles to create a library of C-3 substituted derivatives. rsc.org The stereochemistry at the C-3 position is also critical, with different isomers exhibiting distinct biological profiles.

| Table 1: Impact of C-3 Substitution on Biological Activity | | :--- | :--- | :--- | | Parent Scaffold | C-3 Substituent | Observed Effect on Molecular Function | | 3-Aryl-3-oxypropylamine-azetidine | Various aryl and alkyl groups | Modulated activity as Triple Reuptake Inhibitors (TRIs). acs.orgnih.gov | | 2,7-Naphthyridine-azetidine | Hydroxyl (-OH) | Improved Lipophilic Efficiency (LipE) with a 2-fold loss in potency for EGFR inhibition. nih.gov | | Azetidine | Bromo (-Br) | Serves as a versatile intermediate for further C-3 functionalization with various nucleophiles. rsc.org |

C-2 Substitution:

While less common than C-3 substitution, the introduction of substituents at the C-2 position offers another avenue for creating chiral azetidines with unique biological activities. acs.org The development of general and scalable methods to produce enantioenriched C-2 substituted azetidines is an active area of research. acs.org A method utilizing chiral tert-butanesulfinamides allows for the synthesis of C-2 substituted azetidines with aryl, vinyl, allyl, and alkyl groups with high stereoselectivity. acs.org

The combination of substitutions at both C-2 and C-3 can lead to highly potent and selective compounds. For example, in the development of EGFR inhibitors, the presence of a 2-methyl group on the azetidine ring in combination with an isoquinoline (B145761) core was found to cause a loss in potency, highlighting the intricate nature of SAR at these positions. nih.gov However, catalytic enantioselective methods are being developed for the difunctionalization of achiral azetine precursors at both the C-2 and C-3 positions, which allows for the creation of two stereogenic centers in a single step. acs.org This approach provides rapid access to diverse 2,3-disubstituted azetidines. acs.org

| Table 2: Impact of C-2 and C-2/C-3 Substitution on Biological Activity | | :--- | :--- | :--- | | Parent Scaffold | Substitution Pattern | Observed Effect on Molecular Function | | Azetidine | C-2 (Aryl, Vinyl, Alkyl) | Provides access to a range of chiral C-2 substituted azetidines with high stereoselectivity. acs.org | | Isoquinoline-azetidine | C-2 (Methyl) | Resulted in a loss of potency in EGFR inhibitors. nih.gov | | Azetine | C-2 (Boryl) and C-3 (Allyl) | Enantioselective difunctionalization provides rapid access to diverse 2,3-disubstituted azetidines. acs.org |

Scaffold Hopping and its Role in Designing Novel Azetidine Derivatives

Scaffold hopping is a crucial strategy in modern medicinal chemistry for the discovery of structurally novel compounds. nih.gov It involves modifying the central core structure of a known active molecule to generate a new chemotype that retains or improves upon the desired biological activity while potentially overcoming issues like toxicity or poor pharmacokinetic properties. nih.govresearchgate.net The azetidine ring is considered a valuable scaffold in this context. organic-chemistry.org

The principle of scaffold hopping relies on the idea that compounds with different structural backbones can exhibit similar biological functions if they maintain key pharmacophoric features. researchgate.net The strained nature of the azetidine ring makes it an excellent candidate for nucleophilic ring-opening or ring-expansion reactions, yielding highly substituted acyclic amines or larger ring systems, further expanding its utility in scaffold diversification. rsc.org

Azetidines are often used as bioisosteres for other cyclic structures, such as piperidines, in a form of scaffold hopping aimed at improving drug properties. organic-chemistry.org For example, azetidine bioisosteres of piperidine-containing drug candidates have been successfully synthesized. organic-chemistry.org Furthermore, scaffold diversification strategies have been developed to append azetidine moieties to other heterocyclic systems like pyrazoles, isoxazoles, and pyrimidines, thereby creating novel chemical entities with the potential for unique biological activities. nih.gov This approach allows for the rapid assembly of diverse compound libraries built around the privileged azetidine core. nih.gov

Computational and Theoretical Chemistry Applications for 1 Benzhydryl 3 Methylazetidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine electronic structure, from which a variety of other characteristics, such as molecular geometries, spectroscopic properties, and reaction energetics, can be derived. researchgate.net For azetidine (B1206935) derivatives, these calculations can elucidate the physical and chemical behavior of the molecule by probing its electronic and thermodynamic properties. researchgate.net

Density Functional Theory (DFT) Studies on Azetidine Systems

Density Functional Theory (DFT) stands out as one of the most powerful and widely used quantum chemical methods for studying polyatomic systems like substituted azetidines. DFT is employed to investigate everything from the ground-state geometry to complex reaction pathways. For instance, DFT calculations have been crucial in understanding the mechanisms of reactions that form the azetidine ring itself. Studies on the photo-induced copper-catalyzed [3+1] radical cascade cyclization used DFT to reveal why different substituents led to distinct reaction outcomes, showing that cyclization was kinetically preferred for one radical intermediate over another. nih.gov Similarly, DFT has been used to rationalize the stereochemical outcomes in the α-lithiation of N-alkyl 2-oxazolinylazetidines, supporting the existence of specific intermediate structures. mdpi.com

Table 1: Applications of DFT in the Study of Azetidine Derivatives
Area of Study DFT Application Key Findings/Insights References
Reaction MechanismCalculation of free energy surfaces for competing pathwaysDetermined kinetic preference for cyclization over C-N bond cleavage in radical intermediates. nih.gov
StereoselectivityModeling of lithiated intermediates and transition statesRationalized the stereo-convergence of configurationally labile lithiated species. mdpi.com
SynthesisInvestigation of photocatalytic reaction mechanismsSupported a proposed mechanism involving radical intermediates for azetidine synthesis. chemrxiv.org
BioactivityAnalysis of high-potency compoundsStudied the electronic properties of novel azetidin-2-one (B1220530) derivatives with antiproliferative activity. dergipark.org.trresearchgate.net

Prediction of Reaction Mechanisms and Transition States

A significant application of DFT is the prediction of detailed reaction mechanisms, including the characterization of transient intermediates and high-energy transition states. This is vital for understanding how azetidines are formed and how they react. For example, in the synthesis of azetidines via a photo-induced radical cascade, DFT calculations mapped the free energy surfaces for the competing cyclization and C-N bond cleavage pathways. nih.gov These calculations showed that for a tertiary radical intermediate, the energy barrier to cyclization was 2.4 kcal/mol lower than for cleavage, explaining the observed chemoselectivity. nih.gov Conversely, for a secondary radical, the preference was reversed, with cleavage being favored by 2.8 kcal/mol. nih.gov This level of mechanistic detail, which is often inaccessible through experimental means alone, is critical for optimizing reaction conditions and designing new synthetic routes.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the motions of atoms and molecules over time. This is particularly important for flexible molecules like 1-Benzhydryl-3-methylazetidine and for studying their interactions with biological macromolecules.

MD simulations are frequently used to validate the results of molecular docking and to assess the stability of a ligand-receptor complex. researchgate.net In a study of novel azetidine derivatives as potential antiviral agents, MD simulations were performed for 90 nanoseconds to confirm the stability of the docked poses within the target protein's active site. researchgate.net Key parameters such as the Root Mean Square Deviation (RMSD) and binding energies were calculated to quantify the stability of the interaction. researchgate.net Similarly, in the development of new azetidin-2-one derivatives as anti-proliferative agents, MD simulations helped to analyze the stability of the ligand-receptor complex by monitoring the RMSD and Root Mean Square Fluctuation (RMSF) of the protein residues over time. researchgate.net

Table 2: Use of Molecular Dynamics Simulations in Azetidine Research
Study Focus Simulation Goal Key Parameters Analyzed Simulation Time References
Antiviral Azetidine DerivativesValidate docking results; assess complex stabilityRMSD, Binding Energies (ΔGbind)90 ns researchgate.net
Antiproliferative Azetidin-2-onesAnalyze receptor-ligand stabilityRMSD, RMSF50 ns researchgate.net

In Silico Screening and Virtual Library Generation

The azetidine scaffold is recognized for its value in medicinal chemistry, often used to improve properties like metabolic stability and to explore novel chemical space. nih.govdergipark.org.tr In silico screening and the generation of virtual libraries are powerful computational strategies that accelerate the discovery of new drug candidates. These methods allow chemists to design and evaluate vast numbers of virtual compounds before committing to their synthesis.

In one major effort, a diverse collection of azetidine-based scaffolds was developed to create lead-like libraries focused on Central Nervous System (CNS) targets. nih.govresearchgate.net A critical part of this work involved the in silico analysis of the virtual library members to ensure their physicochemical properties (e.g., molecular weight, lipophilicity, polar surface area) fell within the narrow window required for brain penetration. nih.gov This computational pre-optimization is vital for enriching libraries with compounds that have a higher probability of success in drug development programs. nih.gov Similarly, research into bicyclic scaffolds derived from azetidine rings involved in silico library enumeration, where large sets of virtual compounds were generated and then filtered based on their molecular properties to create smaller, diverse sets for drug-like screening libraries. bham.ac.uk

Cheminformatics and Data Mining for Structure-Reactivity Correlations

Cheminformatics combines chemistry, computer science, and information science to analyze large chemical datasets, enabling the discovery of structure-activity relationships (SAR) and structure-property relationships (SPR). For a compound like this compound, cheminformatics tools can predict various properties and guide synthetic efforts.

In the development of CNS-focused libraries, a data-driven approach was used for scaffold selection, applying computational filters and algorithms to tailor the properties of prospective library members. nih.govresearchgate.net This highlights a key aspect of cheminformatics: using computed descriptors to guide synthesis. Studies on azetidine derivatives as GABA uptake inhibitors have also relied heavily on establishing SAR, where the biological activity was found to be highly dependent on the substitution pattern on the azetidine ring and the nature of appended lipophilic groups. researchgate.net This systematic exploration of chemical space to build predictive models is a hallmark of cheminformatics and is essential for modern drug discovery.

Azetidine Scaffolds As Advanced Building Blocks in Chemical Synthesis

Strategic Use of Azetidine (B1206935) Core Structures in Complex Molecule Synthesis

The unique chemical properties of the azetidine ring are strategically harnessed by chemists to build complex molecules. The inherent ring strain facilitates unique reactions that might not be possible with less strained systems like pyrrolidines. rsc.org This reactivity allows for controlled ring-opening reactions, providing access to a variety of functionalized acyclic amines that are themselves valuable synthetic intermediates.

A key strategy involves the "build and release" approach, where a simple precursor is first photochemically cyclized to form a highly strained azetidinol intermediate. nih.gov Subsequently, the stored strain energy in the four-membered ring facilitates a ring-opening functionalization step. nih.gov This method allows for the creation of densely functionalized molecules from simple starting materials. nih.gov The benzhydryl protecting group has been identified as critical in some of these processes, as it helps to direct the photochemical cyclization and aids the subsequent ring-opening reaction. nih.gov

Furthermore, intramolecular reactions are a common and powerful method for forming the azetidine ring itself. frontiersin.org The intramolecular aminolysis of 3,4-epoxy amines, for instance, provides an alternative route to construct azetidine rings that can serve as scaffolds for further functionalization. frontiersin.org Such synthetic strategies highlight the versatility of azetidines as not just components of a final molecule, but as reactive intermediates that enable the assembly of complex structures.

Development of Diverse Compound Libraries from Azetidine Scaffolds

Azetidine scaffolds are exceptionally well-suited for diversity-oriented synthesis (DOS), a strategy used to generate large collections of structurally diverse small molecules for high-throughput screening in drug discovery. nih.govnih.gov The ability to functionalize the azetidine ring at multiple positions allows for the creation of a wide variety of fused, bridged, and spirocyclic ring systems from a common azetidine core. oregonstate.edubroadinstitute.org

Researchers have successfully synthesized and profiled diverse collections of azetidine-based scaffolds to develop lead-like libraries specifically aimed at central nervous system (CNS) targets. nih.govnih.gov The development of these libraries involves not only the synthesis of diverse structures but also the in-vitro measurement of their physicochemical and pharmacokinetic properties to ensure they are "pre-optimized" for potential therapeutic use. nih.gov For example, a solid-phase synthesis approach has been used to create a library with nearly 2,000 members based on a spirocyclic azetidine scaffold. nih.govnih.gov This demonstrates the utility of azetidines in generating large and diverse compound collections essential for modern drug discovery programs. nih.govbroadinstitute.org

Innovation in Chemical Space Exploration via Azetidine Derivatives

The exploration of novel "chemical space" is a primary goal in medicinal chemistry to identify new drug candidates with improved properties. Azetidine derivatives are proving to be powerful tools in this endeavor. researchgate.net Their rigid, three-dimensional geometry is a significant departure from the flat, aromatic rings commonly found in many existing drugs. researchgate.net This three-dimensionality can lead to improved binding affinity and selectivity for biological targets.

Incorporating azetidines into molecules can significantly improve properties such as solubility and metabolic stability. researchgate.netnih.gov The 2,6-diazaspiro[3.3]heptane ring system, which contains an azetidine ring, has been successfully used as a bioisostere for piperazine (B1678402), a common motif in drug molecules. researchgate.net This substitution can increase conformational rigidity and improve solubility. researchgate.net Furthermore, the development of novel reagents like oxetane and azetidine sulfonyl fluorides provides new, mild, and effective strategies to access a diverse array of previously unexplored azetidine derivatives and molecular scaffolds. acs.orgnih.gov These innovations enable medicinal chemists to systematically explore new regions of chemical space, increasing the probability of discovering next-generation therapeutics. researchgate.netacs.org

Future Directions in Azetidine-Based Chemical Research

The field of azetidine chemistry is poised for significant growth, with several exciting future directions. medwinpublishers.comrsc.org A primary focus will be the continued development of new and more efficient synthetic methods to access diversely functionalized azetidines. rsc.orgresearchgate.net This includes advancements in cycloaddition reactions, C-H activation, and strain-release homologation, which will make these valuable building blocks more accessible. rsc.org

In medicinal chemistry, the use of azetidines as privileged motifs in drug discovery is expected to expand. rsc.orgrsc.org As our understanding of their impact on pharmacological properties grows, azetidines will be increasingly incorporated into drug candidates to enhance efficacy, selectivity, and pharmacokinetic profiles. medwinpublishers.com The design of novel azetidine-containing scaffolds will continue to push the boundaries of chemical space exploration. acs.org Beyond pharmaceuticals, the unique properties imparted by the strained azetidine ring are also finding applications in materials science and catalysis, suggesting that the full potential of this versatile four-membered heterocycle is still being uncovered. researchgate.net

Q & A

Q. What are the standard synthetic protocols for preparing 1-Benzhydryl-3-methylazetidine?

The synthesis typically involves multi-step reactions starting from 3-amino-3-methylazetidine derivatives. For example, Example 1A in describes the preparation of 3-amino-3-methylazetidine dihydrochloride, followed by benzhydryl group introduction via nucleophilic substitution or coupling reactions. Key steps include protecting group strategies (e.g., benzyl or carbamate groups) and purification via column chromatography .

Q. How should researchers characterize this compound using spectroscopic methods?

Core characterization techniques include:

  • 1H-NMR : Peaks at δ 1.05 (t, 3H), 1.20 (s, 3H), and 7.0–7.6 (m, 10H) confirm the benzhydryl and methyl groups ( , Table 2).
  • IR spectroscopy : Bands at 2962 cm⁻¹ (C-H stretch) and 753 cm⁻¹ (aromatic C-H bend) validate structural motifs .
  • Melting point analysis : Cross-reference values with published data (e.g., lists related compounds with melting points) to assess purity .

Q. What safety precautions are critical when handling azetidine derivatives like this compound?

While direct safety data for this compound are limited, analogous azetidines (e.g., azetidine-3-carboxylic acid in ) require:

  • Use of fume hoods and PPE (gloves, goggles).
  • Storage in inert, dry conditions to prevent decomposition.
  • Emergency protocols for spills (e.g., neutralization with dilute acid) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Discrepancies may arise from impurities or polymorphic forms. Mitigation strategies include:

  • Differential Scanning Calorimetry (DSC) : To identify polymorphs.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C17H19N, MW 237.35, ).
  • Repetition of synthesis : Follow protocols in to ensure consistency in reaction conditions (e.g., solvent, temperature) .

Q. What strategies are effective for modifying the azetidine ring to enhance bioactivity?

Functionalization approaches include:

  • Derivatization at the 3-position : Introduce groups like hydroxyl (e.g., 1-Benzhydryl-3-azetidinol, ) or carbonitrile (e.g., 1-Benzhydrylazetidine-3-carbonitrile, ) via nucleophilic substitution.
  • Methanesulfonate intermediates : Convert hydroxyl groups to mesylates for further reactivity () .

Q. How can computational modeling aid in predicting the compound’s reactivity or binding affinity?

  • InChI key analysis : Use PubChem-derived descriptors (e.g., InChI=1S/C13H13NO2...) to model electronic properties ().
  • Docking studies : Compare with structurally similar antimicrobial intermediates ( ) to hypothesize target interactions .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies targeting antimicrobial activity?

  • Core scaffold retention : Maintain the benzhydryl group (critical for hydrophobic interactions, ).
  • Variation of substituents : Test methyl group replacements (e.g., ethyl, halogen) at the 3-position.
  • Biological assays : Use minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains, referencing protocols in ’s antimicrobial applications .

Q. How should researchers address low yields in the final coupling step of the synthesis?

  • Optimize reaction conditions : Increase temperature (80–100°C) or use catalysts like Pd/C ( ).
  • Alternative solvents : Replace dichloromethane with DMF to improve solubility.
  • Byproduct analysis : Use LC-MS to identify side products and adjust stoichiometry .

Methodological Tables

Q. Table 1: Key Spectroscopic Data for this compound ()

TechniqueData
1H-NMR δ 1.05 (t, 3H), 1.20 (s, 3H), 2.4–3.1 (m, 9H), 4.31 (s, 1H)
IR 2962, 2922, 1452, 753 cm⁻¹

Q. Table 2: Synthetic Derivatives and Modifications ()

DerivativeCAS NumberKey Functional Group
1-Benzhydrylazetidine-3-carbonitrile36476-86-5Cyano (-CN)
1-Benzhydryl-3-azetidinyl mesylate33301-14-6Methanesulfonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.